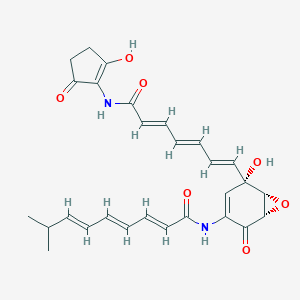
Manumycin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manumycin G is a natural product that belongs to the family of polyketide antibiotics. It was first isolated from the fermentation broth of Streptomyces parvulus in 1994. Since then, it has been extensively studied for its unique biological properties and potential applications in scientific research.
作用机制
The mechanism of action of Manumycin G is related to its ability to inhibit the activity of the Ras protein. Specifically, it works by blocking the activity of an enzyme called farnesyltransferase, which is required for the activation of the Ras protein. By inhibiting this enzyme, Manumycin G prevents the Ras protein from becoming active, which in turn inhibits the growth and proliferation of cancer cells.
生化和生理效应
Manumycin G has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using Manumycin G in lab experiments is its specificity for the Ras protein. Because it works by inhibiting the activity of farnesyltransferase, which is required for the activation of the Ras protein, it is highly specific and does not affect other signaling pathways. However, one of the limitations of using Manumycin G is its relatively low potency, which means that high concentrations are required to achieve significant effects.
未来方向
There are several future directions for research on Manumycin G. One area of interest is the development of more potent derivatives of Manumycin G, which could be used in lower concentrations and have fewer side effects. Another area of interest is the development of more specific inhibitors of the Ras protein, which could be used to target specific mutations in cancer cells. Finally, there is also interest in exploring the potential use of Manumycin G in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
Manumycin G is a natural product with unique biological properties that make it a valuable tool for scientific research. Its specificity for the Ras protein and its ability to inhibit the growth and proliferation of cancer cells make it a promising candidate for the development of new cancer therapies. While there are some limitations to its use in lab experiments, there are also many future directions for research that could lead to the development of more potent and specific derivatives of Manumycin G.
科学研究应用
Manumycin G has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a tool to study the role of the Ras protein in cancer cells. The Ras protein is a key regulator of cell growth and proliferation, and mutations in this protein are commonly found in cancer cells. Manumycin G has been shown to inhibit the activity of the Ras protein, which makes it a valuable tool for studying the role of this protein in cancer cells.
属性
CAS 编号 |
156250-44-1 |
|---|---|
产品名称 |
Manumycin G |
分子式 |
C28H30N2O7 |
分子量 |
506.5 g/mol |
IUPAC 名称 |
(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methylnona-2,4,6-trienamide |
InChI |
InChI=1S/C28H30N2O7/c1-18(2)11-7-3-4-8-12-22(33)29-19-17-28(36,27-26(37-27)25(19)35)16-10-6-5-9-13-23(34)30-24-20(31)14-15-21(24)32/h3-13,16-18,26-27,31,36H,14-15H2,1-2H3,(H,29,33)(H,30,34)/b4-3+,6-5+,11-7+,12-8+,13-9+,16-10+/t26-,27-,28+/m1/s1 |
InChI 键 |
WIFRXHSYMJBOJD-WRSGMFNISA-N |
手性 SMILES |
CC(C)/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
SMILES |
CC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
规范 SMILES |
CC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
同义词 |
manumycin G |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



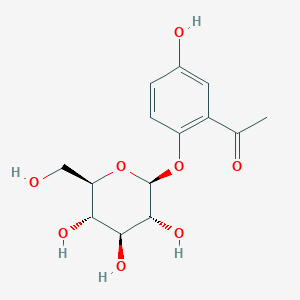
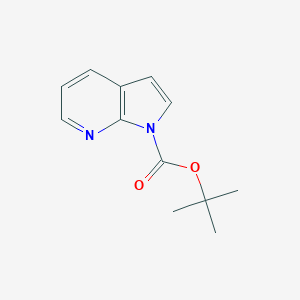
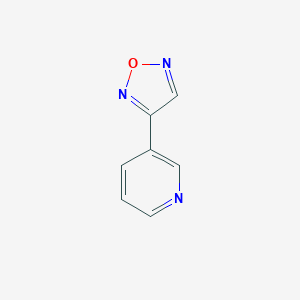
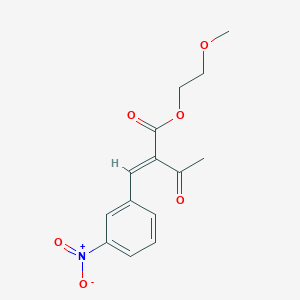
![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)
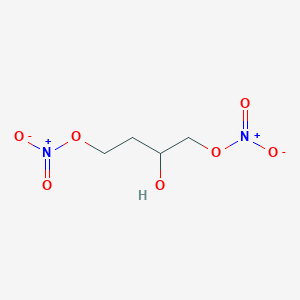
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
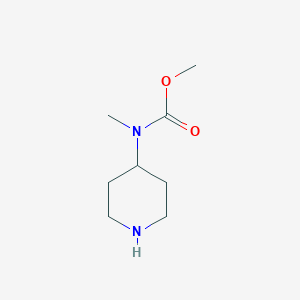
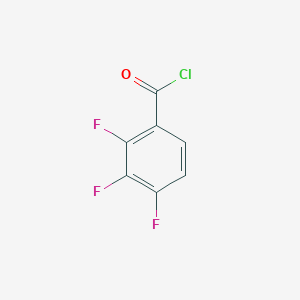
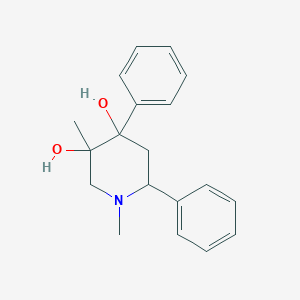
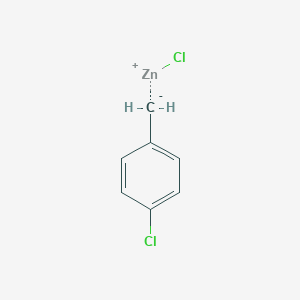
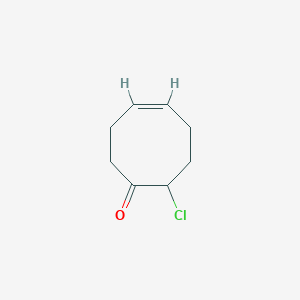
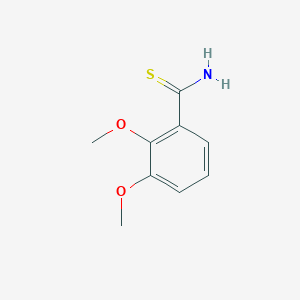
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)